gamma-Butyrobetaine-d9 Hydrochloride
Description
Overview of gamma-Butyrobetaine as a Metabolite and Biosynthetic Intermediate
Gamma-Butyrobetaine (γ-Butyrobetaine or GBB) is a quaternary ammonium (B1175870) compound that serves a critical function in metabolism as the immediate biosynthetic precursor to L-carnitine. wikipedia.orgnih.govnih.gov L-carnitine is an essential molecule required for the transport of long-chain fatty acids into the mitochondria for their subsequent oxidation and energy production. nih.govcreative-proteomics.com
The endogenous synthesis of L-carnitine is a well-conserved, multi-step enzymatic pathway that primarily occurs in the liver and kidneys. creative-proteomics.comnih.gov The process begins with Nε-trimethyllysine, which is derived from the degradation of proteins containing methylated lysine (B10760008) residues. wikipedia.orgnih.gov This precursor undergoes a series of enzymatic reactions to be converted into GBB. nih.govresearchgate.net In the final, rate-limiting step of carnitine biosynthesis, the enzyme γ-butyrobetaine hydroxylase (BBOX), an iron(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the stereospecific hydroxylation of GBB to form the biologically active L-carnitine. wikipedia.orgcreative-proteomics.com Therefore, GBB is a crucial intermediate metabolite in maintaining the body's L-carnitine pool. nih.gov
Significance of Stable Isotope-Labeled Compounds in Biological and Analytical Sciences
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its non-radioactive (stable) isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹²C with carbon-¹³C. creative-proteomics.comyoutube.com These labeled compounds are chemically almost identical to their natural counterparts but are distinguishable by their increased mass. youtube.com This property makes them invaluable tools in various scientific disciplines, particularly for tracing the metabolic fate of molecules within complex biological systems. creative-proteomics.comnih.govnih.gov
In analytical chemistry, particularly in mass spectrometry (MS), deuterated compounds are widely used as internal standards. acs.orgthalesnano.com Because a deuterated analog like gamma-Butyrobetaine-d9 has a higher mass than the unlabeled version, it can be added to a biological sample in a known quantity. During MS analysis, the labeled and unlabeled compounds co-elute but are detected as distinct ions due to their mass difference. nih.govspectroscopyonline.com This allows for highly accurate and precise quantification of the endogenous (unlabeled) compound by correcting for any sample loss or variability during sample preparation and analysis. thalesnano.com This isotope dilution mass spectrometry method is considered a gold standard for quantitative analysis.
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govresearchgate.net By introducing a stable isotope-labeled compound (a tracer) like gamma-Butyrobetaine-d9 into cells, tissues, or whole organisms, researchers can track the movement of the isotopic label through various metabolic pathways. nih.govnih.gov Observing how the deuterium atoms from the tracer are incorporated into downstream metabolites provides detailed information about the activity and connectivity of metabolic networks. creative-proteomics.comacs.org This approach, known as stable isotope-resolved metabolomics (SIRM), is instrumental in discovering novel metabolic routes, understanding how diseases or therapeutic agents impact metabolism, and quantifying the relative contributions of different converging pathways. nih.govresearchgate.netnih.gov
Historical Context of gamma-Butyrobetaine-d9 Hydrochloride in Research
The use of deuterated gamma-Butyrobetaine, specifically the d9 variant (d9-γBB), gained significant prominence in the context of research linking gut microbiota, diet, and cardiovascular disease. A landmark study published in 2014 was pivotal in elucidating the role of GBB in the metaorganismal pathway converting dietary L-carnitine into the pro-atherogenic molecule trimethylamine-N-oxide (TMAO). nih.govnih.gov
In this research, scientists synthesized and utilized d9-γBB to trace its metabolic fate in mice. nih.gov By administering oral d9-γBB, they demonstrated that gut microbes could convert it into d9-trimethylamine (TMA), which is then absorbed and oxidized by the host's liver enzymes to d9-TMAO. nih.govnih.gov These experiments were crucial in establishing that GBB is not only an endogenous precursor for carnitine but also a key intermediary metabolite produced from L-carnitine by gut bacteria. nih.govasm.org The use of the stable isotope label was essential to unequivocally distinguish the administered compound and its metabolites from the pre-existing unlabeled pools in the body. nih.gov
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound is primarily centered on its application as a research tool in studies of metabolism and gut microbiome science. Its use allows for precise investigation into several key areas:
Gut Microbiome Metabolism: It is used to study the specific metabolic pathways within gut bacteria that process dietary quaternary amines like L-carnitine. Research has used d9-γBB to identify that distinct microbial communities are responsible for the conversion of L-carnitine to GBB and the subsequent conversion of GBB to TMA. nih.govasm.org
Cardiovascular Disease Research: As GBB is an intermediate in the production of TMAO, a metabolite linked to atherosclerosis, d9-γBB is a critical tool for investigating the mechanisms by which diet and the gut microbiome contribute to cardiovascular risk. nih.govnih.gov
Carnitine Homeostasis: The compound helps researchers differentiate between endogenous carnitine synthesis and microbial metabolic pathways. For example, studies have shown that orally administered d9-γBB is converted to d9-carnitine in both germ-free and conventional mice, confirming its role as a precursor in the host's endogenous synthesis pathway, independent of gut microbes. nih.gov
Analytical Method Development: As a stable isotope-labeled internal standard, it is essential for the development of robust and accurate quantitative assays for GBB and related metabolites in complex biological matrices like plasma and tissue.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Compound Name | This compound |
| CAS Number | 479677-53-7 (for free base) |
| Molecular Formula | C₇H₇D₉ClNO₂ |
| Molecular Weight | 190.73 g/mol |
| Appearance | Neat (as specified by suppliers) |
| Purity | >95% (typically by HPLC) lgcstandards.comlgcstandards.com |
| Storage Temperature | +4°C lgcstandards.com |
| Isotopic Enrichment | Deuterium (d9) |
Note: Data compiled from supplier specifications. lgcstandards.comscbt.com The molecular formula and weight are for the hydrochloride salt form.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Purity Verification for Research Applications
Chemical Synthesis Pathways for Deuterated gamma-Butyrobetaine Analogs
The synthesis of deuterated compounds can be approached through various strategies, with the ultimate goal of incorporating deuterium (B1214612) atoms at specific, stable positions within the molecule.
The introduction of deuterium into organic molecules can be achieved through several established methodologies. The choice of strategy depends on the target molecule's structure, the desired labeling pattern, and the availability of deuterated precursors.
Hydrogen-Isotope Exchange (HIE): This is a common method where C-H bonds are reversibly cleaved and replaced with C-D bonds. HIE reactions can be catalyzed by acids, bases, or transition metals such as iridium, palladium, or nickel. wikipedia.orgdrugbank.com The reaction conditions and catalyst selection can provide some level of regioselectivity, targeting electronically activated or sterically accessible positions. wikipedia.org For instance, iridium-based catalysts are widely used for labeling aromatic substrates that have directing groups. wikipedia.org
Reduction with Deuterated Reagents: Functional groups like carbonyls, esters, or nitriles can be reduced using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium. Similarly, catalytic deuteration using deuterium gas (D₂) over a metal catalyst (e.g., Pd/C) can saturate double or triple bonds while adding deuterium atoms. nih.gov
Use of Deuterated Building Blocks: This is often the most efficient and precise method for achieving high levels of site-specific deuteration. massbank.eu It involves incorporating a precursor molecule that is already enriched with deuterium at the desired positions into the synthetic route. This avoids potentially low-efficiency or non-selective HIE steps on a complex final molecule. scbt.com For the synthesis of gamma-Butyrobetaine-d9, where the nine deuterium atoms are located on the chemically stable trimethylammonium group, the use of deuterated trimethylamine (B31210) (trimethylamine-d9) is the most logical and direct approach.
The synthesis of gamma-Butyrobetaine-d9 Hydrochloride is typically achieved via a two-step process starting from a suitable 4-carbon chain precursor and trimethylamine-d9. The key step is a quaternization reaction, a classic method for preparing quaternary ammonium (B1175870) salts known as the Menshutkin reaction. wikipedia.org
Quaternization: An alkyl halide, such as ethyl 4-bromobutanoate, is reacted with trimethylamine-d9. In this Sₙ2 reaction, the nucleophilic nitrogen atom of trimethylamine-d9 attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming the quaternary ammonium salt, ethyl 4-(trimethyl-d9-ammonio)butanoate bromide. This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) to stabilize the charged transition state. ecmdb.ca
Hydrolysis and Salt Formation: The resulting ester is then hydrolyzed to the carboxylic acid. This can be accomplished using aqueous acid or, more commonly, by passing a solution of the ester salt through an anion-exchange resin to yield the zwitterionic gamma-Butyrobetaine-d9. ecmdb.ca To obtain the final hydrochloride salt, the purified zwitterion is dissolved and treated with a stoichiometric amount of hydrochloric acid, followed by concentration and drying to yield solid this compound. isotope.com
A summary of the reaction pathway is presented below:
Reaction Scheme for this compound
| Step | Reactants | Reagents/Solvents | Product |
|---|---|---|---|
| 1. Quaternization | Ethyl 4-bromobutanoate + Trimethylamine-d9 | Acetonitrile | Ethyl 4-(trimethyl-d9-ammonio)butanoate bromide |
| 2. Hydrolysis | Ethyl 4-(trimethyl-d9-ammonio)butanoate bromide | Anion-exchange resin or Acid/Base | gamma-Butyrobetaine-d9 (zwitterion) |
| 3. Salt Formation | gamma-Butyrobetaine-d9 (zwitterion) | Hydrochloric Acid (HCl) | this compound |
Analytical Characterization of Deuterated Isotopologues
Following synthesis, rigorous analytical characterization is required to confirm the molecular structure and verify the extent and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for structural confirmation.
NMR Spectroscopy:
¹H NMR: In the proton NMR spectrum of gamma-Butyrobetaine-d9, the characteristic singlet signal corresponding to the nine protons of the N(CH₃)₃ group in the unlabeled compound (typically around 3.1 ppm) will be absent. The other proton signals from the butyrate (B1204436) backbone (at α, β, and γ positions) will remain.
²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. sigmaaldrich.com A single resonance peak will appear in the ²H NMR spectrum, confirming the presence of deuterium atoms in a single chemical environment, consistent with the N(CD₃)₃ group. sigmaaldrich.com
Mass Spectrometry:
MS analysis confirms the mass increase due to deuterium labeling. The molecular weight of gamma-Butyrobetaine-d9 is approximately 154.25 g/mol , which is 9 mass units higher than its unlabeled counterpart (C₇H₁₅NO₂, MW ≈ 145.11 g/mol ). isotope.com
High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₆D₉NO₂) with high accuracy.
Tandem mass spectrometry (MS/MS) can confirm the location of the label. A characteristic fragmentation of gamma-Butyrobetaine involves the neutral loss of trimethylamine. For the d9-labeled compound, a neutral loss of 68 Da (for N(CD₃)₃) would be observed, in contrast to the 59 Da loss (for N(CH₃)₃) from the unlabeled compound.
Expected Analytical Data for gamma-Butyrobetaine-d9
| Technique | Feature | Unlabeled GBB | GBB-d9 |
|---|---|---|---|
| ¹H NMR | N(CH₃)₃ Signal | Singlet, ~3.1 ppm | Absent |
| ²H NMR | N(CD₃)₃ Signal | Absent | Singlet |
| MS (Parent Ion) | [M+H]⁺ (m/z) | ~146.12 | ~155.18 |
| MS/MS | Key Neutral Loss | 59 Da (C₃H₉N) | 68 Da (C₃D₉N) |
For quantitative applications, particularly when used as an internal standard for isotope dilution mass spectrometry, the isotopic purity of the labeled compound must be accurately determined. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, nine). scbt.com
The assessment is performed using high-resolution mass spectrometry to analyze the mass isotopologue distribution of the compound. The instrument measures the relative intensities of the parent ion (M) and its heavier isotopologues (M+1, M+2, etc.).
The process involves:
Acquiring a high-resolution mass spectrum of the labeled compound.
Integrating the peak areas for each isotopologue.
Correcting these areas for the natural abundance of heavy isotopes like ¹³C and ¹⁵N in the molecule.
Calculating the percentage of the M+9 isotopologue relative to all other isotopologues of the compound.
High isotopic purity (typically >98%) is essential to prevent signal overlap and ensure accurate quantification of the target analyte. scbt.com
Hypothetical Isotopic Purity Data
| Isotopologue | Measured Relative Abundance (%) | Corrected Abundance (%) |
|---|---|---|
| M+0 to M+8 | 1.2 | 1.2 |
| M+9 (Desired) | 98.5 | 98.7 |
| M+10 | 0.3 | 0.1 |
| Isotopic Purity | | 98.7% |
Considerations for Production and Handling in Research Settings
Proper handling and storage are crucial to maintain the integrity and isotopic purity of this compound.
Storage: Deuterated compounds, especially those with hygroscopic properties like salts, should be stored in tightly sealed containers in a cool, dry, and well-ventilated place. It is often recommended to store them in a desiccator to protect them from atmospheric moisture. Exposure to moisture can lead to H-D exchange, particularly if labile protons are present, which would compromise the isotopic purity over time. Storage at low temperatures (e.g., 4°C) can also help to minimize potential degradation.
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When preparing solutions, use of anhydrous solvents may be necessary depending on the application to prevent H-D exchange. Contaminated gloves and labware should be disposed of according to institutional guidelines.
Stability: The C-D bonds on the methyl groups of gamma-Butyrobetaine-d9 are generally stable under typical laboratory and physiological conditions. However, prolonged exposure to harsh acidic or basic conditions or high temperatures should be avoided. The hydrochloride salt form is generally stable as a solid.
Advanced Analytical Methodologies Utilizing Gamma Butyrobetaine D9 Hydrochloride
Role as an Internal Standard in Quantitative Mass Spectrometry
Gamma-Butyrobetaine-d9 Hydrochloride is a critical tool in quantitative mass spectrometry, primarily due to its ability to mimic the behavior of the native analyte without contributing to its signal. The mass difference created by the nine deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the internal standard and the endogenous compound, ensuring accurate measurement. nih.gov
LC-MS/MS is the predominant technique for the analysis of small, polar, and non-volatile molecules like GBB and its related metabolites from complex biological matrices. nih.gov The use of this compound as an internal standard is integral to the accuracy and reliability of these methods. nih.gov
Accurate measurement of endogenous gamma-Butyrobetaine (GBB), the direct biosynthetic precursor to carnitine, is crucial for studying carnitine metabolism and related disorders. nih.gov LC-MS/MS methods employing this compound as an internal standard provide high sensitivity and specificity for this purpose. nih.govnih.gov In these assays, the standard is added during sample preparation, typically involving protein precipitation from plasma or serum. nih.gov The analysis relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Table 1: Representative LC-MS/MS Parameters for GBB Quantification
| Parameter | Endogenous GBB | gamma-Butyrobetaine-d9 (Internal Standard) |
| Precursor Ion (m/z) | 146.1 | 155.2 |
| Product Ion (m/z) | 87.1 | 96.1 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Typical Matrix | Plasma, Serum, Tissue Homogenates | Plasma, Serum, Tissue Homogenates |
This compound is also employed in metabolic studies to trace the biosynthesis of L-carnitine. nih.gov Since GBB is the immediate precursor to L-carnitine, administering d9-GBB allows researchers to monitor the formation of d9-L-carnitine, thereby quantifying the activity of the enzyme gamma-butyrobetaine dioxygenase. nih.govnih.gov This stable isotope tracing approach is invaluable for understanding metabolic flux through the carnitine synthesis pathway. While dedicated deuterated carnitine and acylcarnitine standards (e.g., L-Carnitine-d3, L-Carnitine-d9, Acetyl-DL-carnitine-d3) are often used for direct quantification, d9-GBB is essential for pathway analysis. nih.govlumiprobe.comisotope.com Studies have successfully used LC/MS/MS to quantify the conversion of orally administered d9-γBB into d9-L-carnitine in plasma. nih.gov
The gut microbial metabolism of L-carnitine is a key source of the pro-atherogenic compounds Trimethylamine (B31210) (TMA) and its liver-derived metabolite, Trimethylamine N-Oxide (TMAO). nih.govmdpi.com Research has demonstrated that GBB is a significant intermediate in this metabolic pathway. nih.gov this compound has been used as a tracer in animal models to track the conversion of GBB into TMA and TMAO by gut microbiota. nih.gov In these studies, mice were administered d9-γBB, and the subsequent appearance of d9-TMA and d9-TMAO in plasma was quantified by LC/MS/MS, confirming that GBB is a direct, gut microbe-dependent precursor for TMA production. nih.gov This methodology is critical for investigating the contribution of dietary precursors to the circulating pool of TMAO. jci.org
Table 2: Research Findings on d9-GBB as a TMA/TMAO Tracer nih.gov
| Study Design | Key Finding | Analytical Method |
| d9-γBB gavage in mice | Oral d9-γBB is converted to d9-TMA and d9-TMAO. | Stable Isotope Dilution LC/MS/MS |
| d9-γBB gavage post-antibiotics | Production of d9-TMA/TMAO is suppressed, confirming gut microbe dependency. | Stable Isotope Dilution LC/MS/MS |
| Ex vivo gut segment incubation | Incubation of gut segments with d9-γBB under anaerobic conditions produced d9-TMA. | LC/MS/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to compounds like gamma-Butyrobetaine is limited by the molecule's properties. GBB is a zwitterionic and non-volatile quaternary ammonium (B1175870) compound, making it unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable. mdpi.com
To be analyzed by GC-MS, GBB and its related metabolites would require chemical derivatization to increase their volatility. Common derivatization techniques include silylation or esterification, which convert the polar functional groups into less polar, more volatile derivatives. researchgate.net In a hypothetical GC-MS method, this compound would be an essential internal standard. It would be added prior to the derivatization step, allowing it to correct for variability in the reaction efficiency and any subsequent analyte loss during sample workup and injection. mdpi.comresearchgate.net While LC-MS/MS remains the method of choice, a validated GC-MS method would rely heavily on the d9-labeled standard to ensure quantitative accuracy. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Method Development and Validation in Research Matrixes
The development and validation of a robust analytical method are paramount for obtaining reliable quantitative data. nih.gov this compound plays a central role in the validation of methods for quantifying GBB and related metabolites across various biological matrices, including plasma, serum, and tissue homogenates. nih.govnih.gov Method validation is performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net
The internal standard is crucial for assessing accuracy and precision by compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be effectively normalized.
Table 3: Role of this compound in Method Validation
| Validation Parameter | Description | Role of Internal Standard |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | Ensures that interfering peaks are not co-eluting with the analyte or standard. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | The analyte/internal standard peak area ratio is plotted against concentration to generate the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. | Assessed by analyzing quality control (QC) samples spiked with known analyte concentrations; the IS corrects for recovery and matrix effects. |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements. | The relative standard deviation (%RSD) of QC sample measurements is minimized by the normalization provided by the IS. |
| Limit of Quantification (LLOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | The IS helps to ensure a stable and reproducible signal at low concentrations. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Helps maintain consistent quantification despite minor changes in conditions like mobile phase composition or flow rate. mdpi.com |
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation)
The initial step in the analysis of gamma-butyrobetaine from biological matrices involves the effective removal of interfering substances, such as proteins and salts, which can suppress the ionization of the analyte and damage the analytical instrumentation. A common and straightforward approach is protein precipitation , where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample (e.g., plasma, serum, or tissue homogenate). researchgate.net This process denatures and precipitates the majority of proteins, which can then be separated by centrifugation. For instance, in the analysis of metabolites in human serum, simple protein precipitation with acetonitrile has been effectively used. researchgate.net Another approach involves precipitation with a mixture of zinc sulfate (B86663) and organic solvents, which can improve the efficiency of protein removal.
For cleaner samples and to reduce matrix effects further, Solid-Phase Extraction (SPE) is often employed following protein precipitation or as a standalone method. SPE allows for the selective retention of the analyte of interest on a solid sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. This technique not only concentrates the analyte but also significantly reduces ion suppression, leading to improved sensitivity and reproducibility. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of gamma-butyrobetaine.
Optimization of Chromatographic Separation for Related Metabolites
Effective chromatographic separation is paramount for distinguishing gamma-butyrobetaine from its structurally related metabolites and other endogenous compounds, which is essential for accurate quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used platform for this purpose.
The optimization of separation typically involves the careful selection of a stationary phase (analytical column) and a mobile phase. For polar compounds like gamma-butyrobetaine, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents can be effective. However, modern reversed-phase columns, such as those with C18 modifications, are also capable of retaining and separating such polar analytes, often with the use of an acidic modifier like formic acid in the mobile phase.
A gradient elution, where the composition of the mobile phase is changed over the course of the analytical run, is commonly used to achieve optimal separation and peak shape for gamma-butyrobetaine and its related metabolites. The gradient starts with a high percentage of the aqueous component of the mobile phase and gradually increases the organic component (e.g., acetonitrile or methanol). This ensures that polar compounds are retained on the column and then eluted as sharp peaks. The flow rate is also optimized to ensure efficient separation within a reasonable run time.
Assessment of Analytical Performance Parameters in Research Contexts
The validation of a bioanalytical method is crucial to ensure that the generated data is reliable and reproducible. This involves assessing several key performance parameters. While specific validation data for an assay using this compound is not extensively detailed in publicly available literature, the following sections describe the typical parameters and expected performance based on validated methods for similar small molecules in biological matrices.
To quantify the concentration of gamma-butyrobetaine in a sample, a calibration curve is constructed. This is done by spiking a blank biological matrix (e.g., rat plasma) with known concentrations of a gamma-butyrobetaine standard and a constant concentration of the internal standard, this compound. The instrument response ratio (peak area of analyte / peak area of internal standard) is then plotted against the concentration of the analyte. The relationship should be linear over a specific concentration range. A linear regression analysis is applied to the data, and a correlation coefficient (r²) of >0.99 is typically required.
Table 1: Representative Linearity and Calibration Curve Data for a Hypothetical gamma-Butyrobetaine Assay
| Parameter | Value |
| Biological Matrix | Rat Plasma |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.998 |
This table presents typical, not directly cited, performance data for illustrative purposes.
Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (CV), while accuracy refers to the closeness of the measured value to the true value, expressed as the percent bias. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range, both within the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the CV should generally be ≤15%, and the accuracy should be within 85-115% (or ≤20% and 80-120% at the lower limit of quantification).
Table 2: Representative Precision and Accuracy Data for a Hypothetical gamma-Butyrobetaine Assay
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 30 | 5.8 | -4.2 | 7.5 | -3.1 |
| Medium | 500 | 4.1 | 2.5 | 5.3 | 1.8 |
| High | 4000 | 3.5 | 1.7 | 4.8 | 1.2 |
This table presents typical, not directly cited, performance data for illustrative purposes.
Recovery is the efficiency of the extraction process, determined by comparing the analyte signal in a pre-extracted spiked sample to that of a post-extracted spiked sample. The matrix effect is the influence of co-eluting endogenous components on the ionization of the analyte. It is assessed by comparing the signal of the analyte in a post-extracted spiked sample to that of the analyte in a neat solution. Consistent and reproducible recovery and minimal matrix effect are desired.
Table 3: Representative Recovery and Matrix Effect Data for a Hypothetical gamma-Butyrobetaine Assay
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 30 | 88.5 | 95.2 |
| High | 4000 | 92.1 | 98.7 |
This table presents typical, not directly cited, performance data for illustrative purposes.
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically CV ≤ 20% and accuracy within 80-120%). The ULOQ is the highest concentration on the calibration curve that meets the same criteria. These define the working range of the assay.
Table 4: Representative LLOQ and ULOQ for a Hypothetical gamma-Butyrobetaine Assay
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
This table presents typical, not directly cited, performance data for illustrative purposes.
Application in Targeted Metabolomics and Quantitative Profiling Studies
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, and this compound (GBB-d9) serves as a prime example of such a standard in the field of targeted metabolomics. Its structural and chemical similarity to the endogenous analyte, gamma-Butyrobetaine (GBB), makes it an ideal tool for ensuring accuracy and precision in complex biological matrices. By incorporating a heavy isotope label, GBB-d9 can be distinguished from the naturally occurring GBB by mass spectrometry, while exhibiting nearly identical behavior during sample extraction, derivatization, and ionization. thermofisher.com This co-eluting characteristic is crucial for correcting variations in sample processing and matrix effects, which are common challenges in metabolomic analyses. nih.govisolife.nl
Integration into Comprehensive Metabolite Panel Analysis
This compound is frequently integrated into comprehensive metabolite panels designed to quantify a wide array of compounds involved in carnitine metabolism and related pathways. These panels are essential for studying inborn errors of metabolism, cardiovascular diseases, and other pathological conditions where the balance of carnitine and its derivatives is disrupted. gclabs.co.krisotope.com
In such comprehensive assays, a suite of stable isotope-labeled internal standards is employed to ensure the accurate quantification of each analyte. For instance, a typical panel for carnitine and acylcarnitine analysis will include not only GBB-d9 but also a variety of other deuterated or ¹³C-labeled standards like d3-carnitine, d6-acetylcarnitine, and d3-propionylcarnitine. nih.govpsu.edu The use of a panel of internal standards allows for robust and reliable quantification across a broad range of analyte concentrations, from the nanomolar to the micromolar range. nih.gov
One of the primary applications of such panels is in newborn screening for metabolic disorders. psu.edu High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for these analyses, offering high selectivity and the ability to measure very low concentrations of analytes. gclabs.co.krchildrensmercy.org The inclusion of GBB-d9 and other deuterated standards in these assays is critical for achieving the necessary accuracy and reproducibility to diagnose these conditions early and effectively.
Research studies have demonstrated the successful application of these comprehensive panels. For example, a study on the gut microbial metabolism of L-carnitine utilized d9-γBB to trace its conversion to trimethylamine (TMA) and trimethylamine-N-oxide (TMAO), providing critical insights into the role of gut microbiota in cardiovascular disease. nih.gov In another example, a comprehensive LC-MS metabolomics assay capable of quantifying 721 different metabolites in serum and plasma relies on multiple reaction monitoring (MRM) in conjunction with isotopic standards for absolute quantification. nih.gov
Table 1: Example of Internal Standards in a Comprehensive Carnitine and Acylcarnitine Panel
| Internal Standard | Analyte(s) Quantified |
| gamma-Butyrobetaine-d9 HCl | gamma-Butyrobetaine |
| L-Carnitine-d3 HCl | L-Carnitine |
| Acetyl-L-carnitine-d3 HCl | Acetylcarnitine |
| Propionyl-L-carnitine-d3 HCl | Propionylcarnitine |
| Butyryl-L-carnitine-d3 HCl | Butyrylcarnitine |
| Octanoyl-L-carnitine-d3 HCl | Octanoylcarnitine |
| Palmitoyl-L-carnitine-d3 HCl | Palmitoylcarnitine |
This table is a representative example and the exact composition of an internal standard mix can vary based on the specific analytes of interest in a given study.
High-Throughput Quantitative Assays for Metabolic Research
The demand for analyzing large numbers of samples in clinical research and drug discovery has driven the development of high-throughput quantitative assays. nih.gov this compound is well-suited for these applications due to its role in robust and reproducible quantification, which is essential when dealing with large sample batches.
High-throughput screening often employs automated liquid handling systems and 96-well or 384-well plate formats to increase sample throughput. nih.gov The analytical methods, typically LC-MS/MS, are optimized for speed and efficiency without compromising data quality. The use of stable isotope-labeled internal standards like GBB-d9 is a non-negotiable aspect of these high-throughput methods, as it minimizes the impact of variability that can be introduced during automated sample preparation and rapid analysis. nih.gov
A key feature of these assays is the ability to perform multiplexed analysis, where dozens or even hundreds of metabolites are quantified in a single run. thermofisher.com This is achieved through sophisticated mass spectrometry techniques like multiple reaction monitoring (MRM). nih.gov In this context, a master mix of internal standards, including GBB-d9, is added to every sample, allowing for simultaneous and accurate quantification of all targeted analytes.
The data generated from these high-throughput assays are invaluable for large-scale epidemiological studies, clinical trials, and systems biology research. For instance, by profiling the carnitine and acylcarnitine landscape across thousands of individuals, researchers can identify novel biomarkers for disease risk and progression, as well as monitor the metabolic response to therapeutic interventions. The reliability of these large-scale datasets is fundamentally dependent on the precision afforded by internal standards like this compound.
Table 2: Performance Characteristics of a High-Throughput LC-MS/MS Assay for Acylcarnitines using Deuterated Internal Standards
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 for all analytes |
| Lower Limit of Quantification (LLOQ) | Typically in the low nanomolar range |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Recovery | 85-115% |
This table presents typical performance metrics for a validated high-throughput LC-MS/MS assay and is based on data reported in various metabolomics studies. nih.gov
Elucidation of Biochemical Pathways and Metabolic Flux Using Gamma Butyrobetaine D9 Hydrochloride
Research on L-Carnitine Biosynthesis Pathway
L-carnitine is a crucial metabolite, essential for the transport of long-chain fatty acids into the mitochondria for their subsequent breakdown via β-oxidation to generate metabolic energy. researchgate.netperfectsports.com While it can be obtained from dietary sources, particularly red meat, most mammals can also synthesize it endogenously. perfectsports.comresearchgate.net The biosynthetic pathway of L-carnitine was chemically outlined in the 1970s, with studies in rats and the fungus Neurospora crassa identifying 6-N-trimethyllysine (TML) as the initial precursor. researchgate.net The final step in this critical pathway is the conversion of gamma-butyrobetaine to L-carnitine, a reaction that has been a significant focus of biochemical investigation. wikipedia.orgnih.govresearchgate.net
Decades of research have firmly established gamma-butyrobetaine (GBB) as the direct and immediate precursor in the endogenous synthesis of L-carnitine. nih.gov Early studies involving the perfusion of isolated guinea pig livers demonstrated that GBB added to the perfusion medium was efficiently hydroxylated to form L-carnitine. nih.gov This precursor-product relationship was further substantiated in studies with human infants, where supplementation with GBB in carnitine-free formulas led to a significant, threefold increase in plasma carnitine concentrations. nih.gov This finding underscored that the availability of the GBB substrate, rather than the activity of the converting enzyme, can be a regulating factor in carnitine synthesis. nih.gov
Interestingly, the metabolic journey is not unidirectional. Gut microbiota can metabolize dietary L-carnitine, producing GBB as an intermediate metabolite. nih.govpnas.org Studies using isotopically labeled L-carnitine in rats showed that it could be converted back to GBB by gut microbes. nih.gov This microbial activity adds a layer of complexity to carnitine homeostasis, linking dietary intake to the body's pool of this essential precursor.
The enzymatic conversion of gamma-butyrobetaine to L-carnitine is catalyzed by gamma-butyrobetaine hydroxylase (GBBH), also known as gamma-butyrobetaine dioxygenase (BBOX). wikipedia.orgresearchgate.net This enzyme is responsible for the stereoselective hydroxylation at the C-3 position of GBB to form L-carnitine. researchgate.net In humans, GBBH is encoded by the BBOX1 gene and is expressed primarily in the liver and kidneys, with lower levels in the brain. researchgate.netwikipedia.orgnih.gov As the enzyme catalyzing the terminal step of L-carnitine synthesis, GBBH is a critical component of fatty acid metabolism and has been a subject of extensive study. researchgate.netresearchgate.net
GBBH belongs to the family of iron (II) and 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net Its catalytic mechanism involves the incorporation of one atom of oxygen from O₂ into the substrate (GBB), while the other oxygen atom is incorporated into the co-substrate, 2-oxoglutarate, which is decarboxylated to succinate. wikipedia.org The enzyme exhibits high specificity for its primary substrate, gamma-butyrobetaine. Structural studies have revealed that the active site of GBBH is enclosed, featuring an aromatic cage that recognizes the positively charged trimethylammonium group of the GBB substrate. researchgate.netresearchgate.net This binding induces a conformational change, positioning the substrate for precise hydroxylation. researchgate.net
Interestingly, GBBH can also catalyze other reactions, including the oxidation of mildronate, a clinically used GBB analog. This process results in multiple products through demethylation and C-C bond formation, showcasing a catalytic versatility that is unique among human 2OG oxygenases. wikipedia.org
The catalytic activity of GBBH is dependent on several cofactors. As a member of the 2-oxoglutarate-dependent dioxygenase superfamily, its primary requirements are:
Iron (Fe²⁺): Iron is an essential cofactor, typically bound in the enzyme's active site and directly participating in the oxygen activation chemistry. wikipedia.orgbitesizebio.com
2-Oxoglutarate (α-Ketoglutarate): This co-substrate is required for the reaction, binding to the iron center and undergoing oxidative decarboxylation. researchgate.net
Ascorbate (B8700270) (Vitamin C): While not directly participating in every catalytic cycle, ascorbate is believed to keep the iron atom in its reduced ferrous (Fe²⁺) state, which is necessary for activity. wikipedia.orgwikipedia.org Studies in ascorbate-deficient guinea pigs showed that carnitine production from GBB was significantly reduced, a condition that could be reversed by the administration of ascorbate. nih.gov
Enzyme kinetics studies determine the rate of the reaction and the affinity of the enzyme for its substrates. bitesizebio.com For GBBH, kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are measured by monitoring the formation of L-carnitine from GBB over time under varying substrate concentrations. bitesizebio.com These in vitro assays are crucial for understanding how the enzyme functions and for screening potential inhibitors. The reaction rate is also influenced by environmental factors such as pH and temperature. bitesizebio.com
| Cofactor | Type | Function in GBBH Catalysis | Reference |
|---|---|---|---|
| Iron (Fe²⁺) | Inorganic (Metal Ion) | Essential for binding oxygen and substrate; central to the catalytic mechanism. | wikipedia.org |
| 2-Oxoglutarate | Organic Co-substrate | Binds to the active site iron and is consumed during the reaction to facilitate substrate hydroxylation. | researchgate.net |
| Ascorbate (Vitamin C) | Organic (Vitamin) | Acts as a reducing agent to maintain the active site iron in the required ferrous (Fe²⁺) state. | wikipedia.orgnih.govwikipedia.org |
Understanding the structure of GBBH is key to deciphering its function. Researchers have successfully purified and characterized the enzyme from various sources, including humans and bacteria like Pseudomonas sp. researchgate.netnih.gov Purification typically involves overexpressing the recombinant protein in a host system like E. coli, followed by a series of chromatography steps to isolate the enzyme to homogeneity. researchgate.netresearchgate.net
Structural characterization, primarily through X-ray crystallography, has provided high-resolution three-dimensional models of human GBBH. researchgate.netnih.govnih.gov These structures, resolved at resolutions up to 2.0 Å, reveal a dimeric protein. nih.govnih.gov Each monomer contains the active site, which is largely enclosed and features a double-stranded β-helix core, a common feature of 2OG oxygenases. nih.govresearchgate.net Analysis of the enzyme from Pseudomonas sp. AK1 showed a peptide chain of 383 residues, forming a dimeric protein. nih.gov Comparing structures from different organisms helps identify conserved residues and structural motifs essential for catalytic activity.
| Organism | Technique | Key Structural Features | Reference |
|---|---|---|---|
| Human | X-ray Crystallography | Dimeric protein; enclosed active site with an aromatic cage for substrate binding; double-stranded β-helix core. | researchgate.netnih.govresearchgate.net |
| Pseudomonas sp. AK1 | Sequence Analysis, Peptide Mapping | Dimeric protein with subunits of ~43 kDa; each chain contains 383 residues. | nih.gov |
Isotopic tracing is a powerful technique that uses labeled molecules to follow metabolic pathways. nih.gov The synthesis and use of deuterated gamma-butyrobetaine, specifically d9(trimethyl)-γBB, has been instrumental in tracking the conversion of GBB to trimethylamine (B31210) (TMA) and its subsequent oxide, TMAO, by gut microbes. nih.gov In these studies, mice were administered d9-GBB, and the appearance of labeled d9-TMA and d9-TMAO in their plasma and urine was monitored over time, confirming that GBB is a substrate for microbial TMA production. nih.gov
This methodology allows for the precise differentiation between the administered labeled compound and the endogenous, unlabeled pool of molecules. nih.gov By tracing the fate of the deuterium-labeled methyl groups from GBB-d9, researchers can quantify the flux through specific metabolic routes, such as the conversion to L-carnitine by host enzymes or the conversion to TMA by the gut microbiome. nih.gov This provides critical insights into the interplay between host and microbial metabolism and the metabolic fate of carnitine precursors in the body.
Enzymatic Activity Studies of gamma-Butyrobetaine Hydroxylase (BBOX/GBBH)
Investigation of Transport Mechanisms of gamma-Butyrobetaine
The movement of γBB across cellular membranes is a critical aspect of its metabolism, both for microbial utilization in the gut and for its uptake by host cells for carnitine biosynthesis.
The transport of γBB into cells is a mediated process involving specific transporter proteins. Studies in various cell types have begun to elucidate these mechanisms.
In a soil-derived Agrobacterium species that uses γBB as a carbon and nitrogen source, an inducible, high-affinity transport system was identified. nih.govnih.gov This system operates optimally at an alkaline pH and can transport γBB against a concentration gradient, with evidence suggesting the involvement of a periplasmic γBB-binding protein. nih.gov
In mammalian systems, the liver is a primary site for the conversion of γBB to carnitine. nih.gov Studies using freshly isolated rat hepatocytes and HEK293 cells have identified at least two transporters involved in hepatic uptake of γBB. The organic cation transporter OCTN2 (Slc22A5) was shown to transport γBB in a sodium-dependent manner. nih.gov Additionally, the GABA transporter Gat2 (Slc6A13) was also found to contribute significantly to γBB uptake in hepatocytes. nih.gov The uptake via these transporters can be inhibited by other molecules, such as carnitine and gamma-aminobutyric acid (GABA). nih.gov
Table 4: Kinetic Parameters of γ-Butyrobetaine Transport
| Cell/System | Transporter(s) | Km (Michaelis constant) | Key Characteristics |
| Agrobacterium sp. | Periplasmic binding protein-dependent system | 0.5 µM | Inducible, high-affinity, optimal at pH 8.5. nih.govnih.gov |
| HEK293 cells expressing rOctn2 | rOctn2 (Slc22A5) | 13 µM | Na+-dependent transport. nih.gov |
| Freshly isolated rat hepatocytes | rOctn2, Gat2 (Slc6A13) | 9 µM (apparent) | Uptake inhibited by GABA and carnitine. nih.gov |
Research on Organ-Specific Distribution in Animal Models
Studies utilizing gamma-Butyrobetaine-d9 have been instrumental in mapping its journey through the body and identifying the primary sites of its metabolic conversion. By administering GBB-d9 to animal models, researchers can track its absorption, distribution to various organs, and subsequent transformation.
One key area of investigation has been the gut-liver axis in the context of L-carnitine and trimethylamine-N-oxide (TMAO) metabolism. Research in mice has shown that after oral administration of d9-labeled GBB, the production of its metabolite, TMA, predominantly occurs in the cecum. bohrium.com This points to the gut microbiota as the key players in this conversion. In contrast, the initial conversion of L-carnitine to GBB begins more proximally in the small bowel. bohrium.com This spatial separation of metabolic steps within the gastrointestinal tract is a critical finding enabled by isotopic labeling.
Further research in rats using d3-labeled GBB has focused on its uptake by the liver, the primary site of L-carnitine biosynthesis from GBB. nih.gov These studies have demonstrated that GBB is taken up by hepatocytes, the main cells of the liver, through specific transporters. nih.gov The use of labeled GBB allowed for the clear measurement of its transport into these cells, confirming the liver's role in processing circulating GBB. nih.gov
The following table summarizes findings on the organ-specific processes involving GBB, as elucidated through studies with its deuterated forms.
| Organ/Tissue | Metabolic Process | Research Finding |
| Small Intestine | Production of GBB from L-carnitine | The initial site for the gut microbial conversion of L-carnitine into γ-Butyrobetaine. bohrium.com |
| Cecum | Production of Trimethylamine (TMA) from GBB | Identified as the main site for the gut microbe-mediated conversion of γ-Butyrobetaine into TMA. bohrium.com |
| Liver | Uptake of GBB for Carnitine Biosynthesis | Hepatocytes actively take up γ-Butyrobetaine from circulation for the endogenous synthesis of L-carnitine. nih.gov |
| Plasma | Appearance of Metabolites | Following oral administration of d9-γBB, time-dependent increases in d9-TMA, d9-TMAO, and d9-carnitine are observed. nih.gov |
Research into Metabolic Interconnections with Other Trimethylamine Metabolites (e.g., Choline (B1196258), Betaine)
gamma-Butyrobetaine is a trimethylamine compound, placing it within a network of structurally related metabolites that are crucial for various physiological functions and are also implicated in disease. The use of GBB-d9 has been pivotal in untangling the intricate metabolic relationships between GBB, L-carnitine, TMA, and TMAO, and in distinguishing these pathways from those of other trimethylamines like choline and betaine (B1666868).
Following the administration of d9-GBB to mice, researchers have used liquid chromatography-mass spectrometry (LC/MS/MS) to track the appearance of various d9-labeled metabolites in the plasma. nih.gov These experiments have definitively shown that GBB is a precursor to TMA and its subsequent oxidized form, TMAO. nih.govnih.gov This conversion is dependent on the gut microbiota. bohrium.comnih.gov
Interestingly, these tracer studies have also revealed that orally ingested d9-GBB is converted into d9-carnitine within the host, consistent with its role as the direct precursor in the endogenous carnitine biosynthesis pathway. nih.gov This demonstrates a crucial metabolic branch point where GBB can either be converted to TMA by gut microbes or to L-carnitine by host enzymes.
Crucially, these studies using d9-GBB also helped to rule out certain metabolic connections. For instance, when analyzing the plasma of mice given d9-GBB, no d9-labeled choline or d9-labeled betaine was detected. nih.gov This provides strong evidence that, under the studied conditions, GBB is not metabolized into choline or betaine, clarifying the distinct metabolic fates of these trimethylamine compounds. L-carnitine and choline are both recognized as dietary precursors for the gut microbial production of TMA, which is then converted to TMAO in the liver. mdpi.com The research with d9-GBB confirms that GBB, an intermediate in L-carnitine metabolism, is also a direct contributor to this TMA/TMAO pool. nih.govnih.gov
The table below details the observed metabolic conversions and non-conversions of GBB based on isotopic labeling studies.
| Precursor | Metabolite | Finding |
| d9-gamma-Butyrobetaine | d9-Trimethylamine (d9-TMA) | Demonstrates the conversion of GBB to TMA by gut microbiota. nih.gov |
| d9-gamma-Butyrobetaine | d9-Trimethylamine-N-oxide (d9-TMAO) | Shows the subsequent oxidation of microbially-produced TMA in the host. nih.gov |
| d9-gamma-Butyrobetaine | d9-L-carnitine | Confirms the role of GBB as a direct precursor in the host's endogenous L-carnitine synthesis pathway. nih.gov |
| d9-gamma-Butyrobetaine | d9-Choline | Not detected, indicating GBB is not a precursor for choline. nih.gov |
| d9-gamma-Butyrobetaine | d9-Betaine | Not detected, indicating GBB is not a precursor for betaine. nih.gov |
Applications in Preclinical Research Models and Systems
In Vitro Research Models
In vitro models provide a controlled environment to dissect specific molecular and cellular mechanisms. The use of isotopically labeled compounds like d9-γBB is fundamental in these systems for elucidating metabolic conversions and enzyme activities.
Cell Culture Studies for Metabolic Pathway Analysis
The application of stable isotope-labeled compounds is a standard technique for studying metabolic pathways in cultured cells. This approach, often referred to as metabolic tracing, allows researchers to follow the journey of a labeled molecule as it is taken up by cells and transformed into various metabolites. While this is a common methodology, specific studies detailing the use of gamma-Butyrobetaine-d9 Hydrochloride in mammalian cell lines for metabolic pathway analysis are not extensively documented in the reviewed scientific literature. The principle, however, would involve introducing d9-γBB to the cell culture medium and subsequently using techniques like mass spectrometry to identify and quantify the d9-labeled metabolites produced by the cells, thereby mapping its intracellular conversion pathways.
Isolated Enzyme Assays for Biochemical Characterization
Isolated enzyme assays are crucial for characterizing the function, kinetics, and inhibition of specific enzymes. The use of isotopically labeled substrates can facilitate the measurement of enzyme activity with high sensitivity and specificity. While there are established enzymatic assays for the conversion of gamma-butyrobetaine, for instance, its hydroxylation to carnitine by gamma-butyrobetaine hydroxylase, the specific use of this compound as a substrate in such isolated enzyme systems for detailed biochemical characterization is not prominently reported in the available literature. Theoretically, d9-γBB could be used to determine kinetic parameters (K_m, V_max) or to assess the inhibitory potential of other compounds on enzymes that metabolize γBB.
In Vitro Gut Microbiota Fermentation Models for Metabolic Screening
In vitro fermentation models that simulate the environment of the human gut are powerful tools for studying the metabolic activities of the gut microbiota. In this context, d9-γBB has been instrumental in demonstrating the role of gut microbes in the metabolism of L-carnitine and γBB itself.
Research has shown that when d9-γBB is incubated with human fecal microbiota in an in vitro setting, it is metabolized to d9-trimethylamine (d9-TMA). This conversion highlights a crucial metabolic pathway where gut bacteria directly contribute to the production of TMA from γBB. These fermentation models often utilize a mixture of nutrients and a fecal inoculum from human donors to create a representative microbial community. The headspaces of the fermentation vessels can be analyzed to detect the production of volatile compounds like TMA, and liquid chromatography-mass spectrometry (LC-MS) is used to quantify the labeled substrate and its metabolites in the culture medium.
One key study utilized freshly harvested gut segments from mice for ex vivo incubations under both aerobic and anaerobic conditions. The use of d9-γBB in these incubations allowed researchers to monitor the direct precursor-to-product relationship. The primary site of TMA production from both L-carnitine and γBB was found to be the cecum, which has a high density of bacteria. nih.gov
These in vitro models are essential for screening different microbial communities for their capacity to metabolize specific compounds and for identifying the bacterial species responsible for these transformations.
In Vivo Animal Models
In vivo animal models, particularly rodent models, are indispensable for understanding the complex interplay between diet, host metabolism, and the gut microbiome in a whole-organism context. The use of d9-γBB in these models has provided significant insights into its metabolic fate and its role in host-microbe interactions.
Use in Rodent Models for Tracing Metabolic Fate
The administration of d9-γBB to rodent models allows for the unequivocal tracing of its metabolic fate throughout the body. Following oral administration of d9-γBB to conventional mice, researchers have observed the time-dependent appearance of several d9-labeled metabolites in the plasma, including d9-carnitine, d9-TMA, and d9-trimethylamine-N-oxide (d9-TMAO). nih.gov
The detection of d9-carnitine is consistent with the host's endogenous pathway for carnitine synthesis, where γBB is a direct precursor. nih.gov Conversely, the appearance of d9-TMA and d9-TMAO points to a metabolic pathway dependent on the gut microbiota. This is because TMA is generated by gut bacteria, which is then absorbed by the host and converted to TMAO in the liver. The use of the stable isotope label is critical to distinguish the administered compound and its metabolites from the endogenous, non-labeled pools of these molecules.
| Metabolite | Metabolic Origin | Significance |
|---|---|---|
| d9-gamma-Butyrobetaine | Administered Compound | Tracer for metabolic pathways. |
| d9-Carnitine | Host Endogenous Synthesis | Demonstrates host utilization of γBB for carnitine biosynthesis. |
| d9-Trimethylamine (TMA) | Gut Microbiota Metabolism | Indicates microbial conversion of γBB. |
| d9-Trimethylamine-N-oxide (TMAO) | Gut Microbiota and Host Co-metabolism | Shows absorption of microbial-derived TMA and subsequent host hepatic oxidation. |
Studies on Host-Microbe Interactions in Metabolism Using Germ-Free and Conventionalized Animals
A powerful approach to dissecting the relative contributions of the host and the gut microbiota to metabolism is the use of germ-free (axenic) mice, which are raised in a sterile environment and lack any microorganisms. These can be compared to conventional mice or "conventionalized" mice (germ-free mice that have been colonized with a defined microbial community or a conventional microbiota).
Studies utilizing d9-γBB in this context have been pivotal. When d9-γBB was administered to germ-free mice, d9-carnitine was produced, confirming that this conversion is a host-mediated process. However, no d9-TMA or d9-TMAO was detected in the circulation of these mice. nih.gov This unequivocally demonstrates the obligatory role of the gut microbiota in the conversion of γBB to TMA. nih.gov
Furthermore, when these same germ-free mice were subsequently conventionalized with a normal gut microbiota and then challenged again with d9-γBB, they gained the ability to produce d9-TMA and d9-TMAO. nih.gov This elegant experimental design provides definitive evidence for the gut microbiota's role in this specific metabolic pathway.
| Mouse Model | d9-Carnitine Production | d9-TMA/TMAO Production | Conclusion |
|---|---|---|---|
| Conventional | Yes | Yes | Both host and microbial metabolism of γBB occur. |
| Germ-Free | Yes | No | γBB to carnitine is a host pathway; γBB to TMA is a microbial pathway. |
| Conventionalized (previously germ-free) | Yes | Yes | Introduction of microbiota confers the ability to produce TMA from γBB. |
These studies highlight the power of using stable isotope-labeled compounds like this compound in conjunction with gnotobiotic animal models to unravel the intricate metabolic cross-talk between the host and its resident microbial communities.
Administration Methods and Sample Collection for Research Purposes
In preclinical research, the administration of this compound and the subsequent collection of biological samples are critical steps for understanding its metabolic fate and physiological effects. The choice of administration route and sampling technique is highly dependent on the specific research objectives and the animal model being used.
One common method for administering deuterated gamma-butyrobetaine (GBB) in rodent models is oral gavage. nih.gov This technique involves the direct delivery of a precise amount of the compound into the stomach, ensuring the entire dose is administered. nih.gov This method is particularly useful for studying the gut microbial metabolism of GBB and its subsequent conversion to other metabolites. nih.gov
Following administration, various biological samples can be collected to track the absorption, distribution, metabolism, and excretion of this compound and its metabolites. Serial venous blood draws are a frequent practice, allowing for the monitoring of plasma concentrations of the compound and its derivatives over time. nih.gov This provides valuable data on the pharmacokinetics of the substance. In addition to blood, tissues such as the liver and kidney can be harvested for analysis. nih.gov Furthermore, gut segments, including the duodenum, jejunum, and cecum, may be collected to investigate the role of specific intestinal regions in the metabolism of the compound. nih.gov
In in vitro research models, such as studies using isolated rat hepatocytes, deuterated GBB is introduced into the cell culture medium to investigate cellular uptake mechanisms. nih.gov
The following table summarizes the administration methods and corresponding sample collection techniques employed in preclinical research involving deuterated gamma-butyrobetaine:
| Administration Method | Sample Type | Research Focus | Animal Model |
| Oral Gavage | Plasma (via serial venous blood draws) | Pharmacokinetics, Gut microbial metabolism | Mice |
| Oral Gavage | Gut Segments (Duodenum, Jejunum, Cecum) | Intestinal metabolism | Mice |
| In vitro (cell culture) | Isolated Hepatocytes | Cellular uptake mechanisms | Rat |
The analysis of these collected samples is typically performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govnih.gov This allows for the accurate quantification of deuterated compounds, distinguishing them from their endogenous, non-deuterated counterparts. nih.gov
Advanced Research Topics and Future Directions
Methodological Advancements for Enhanced Sensitivity and Throughput in Research
The use of stable isotope-labeled compounds, such as d9-γBB, is fundamental for accurate quantification in mass spectrometry-based metabolomics. nih.gov These standards are crucial for correcting variations in sample preparation and ionization efficiency, thereby ensuring reliable and precise measurements. nih.govclearsynth.com
Methodological progress has been centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing metabolites in complex biological samples. The use of d9-γBB as an internal standard is considered ideal because it shares almost identical physicochemical properties with its unlabeled counterpart, ensuring similar behavior during extraction and chromatographic separation. researchgate.net
Recent advancements focus on overcoming the limitations of deuterated standards and improving analytical throughput.
Key Methodological Enhancements:
Ultra-High-Performance Liquid Chromatography (UHPLC): Coupling UHPLC with MS/MS significantly reduces run times compared to traditional HPLC, allowing for high-throughput analysis without compromising separation efficiency.
Advanced Mass Spectrometry Platforms: High-resolution mass spectrometers (e.g., Orbitrap, TOF) provide superior mass accuracy and resolution, enabling more confident identification and quantification of d9-γBB and its metabolic products, even at low concentrations.
Optimized Sample Preparation: The development of streamlined extraction protocols, such as protein precipitation followed by solid-phase extraction, minimizes sample handling and reduces the potential for analytical variability.
| Analytical Technique | Advantage for d9-γBB Analysis | Impact on Research |
| LC-MS/MS | High sensitivity and specificity for quantification in complex matrices. | Enables precise tracking of metabolic fate. |
| UHPLC | Faster analysis times, increasing sample throughput. | Facilitates larger-scale metabolomic studies. |
| High-Resolution MS | Improved mass accuracy for unambiguous compound identification. | Increases confidence in the identification of novel metabolites. |
Exploration of Novel Metabolic Pathways Involving gamma-Butyrobetaine-d9 Hydrochloride
A significant area of research utilizing d9-γBB involves tracing the metabolic fate of L-carnitine and its precursors, particularly the role of gut microbiota. Studies have used d9-γBB to demonstrate the meta-organismal pathway linking dietary L-carnitine to the pro-atherogenic compound trimethylamine-N-oxide (TMAO). nih.gov
In these tracer studies, subjects are administered d9-γBB, and blood samples are collected over time. Analysis via LC/MS/MS allows researchers to track the appearance of deuterated metabolites. nih.gov A key finding from this research is that gut microbes are essential for the conversion of γBB to trimethylamine (B31210) (TMA), the precursor to TMAO. nih.gov When gut bacteria are suppressed with antibiotics, the production of d9-TMA and d9-TMAO from oral d9-γBB is completely halted. nih.gov
Interestingly, these studies also show that orally ingested d9-γBB is converted into d9-carnitine within the host, consistent with the known endogenous carnitine synthesis pathway. nih.gov This dual fate—conversion to TMA by gut microbes and conversion to carnitine by the host—highlights the complex interplay between host and microbial metabolism. Research has confirmed that specific gut bacteria, such as Escherichia fergusonii, possess the genetic machinery (the gbu gene cluster) to convert γBB into TMA. nih.gov
Integration with Multi-Omics Data in Systems Biology Research
Systems biology aims to create a holistic understanding of biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net Metabolomics data, particularly from stable isotope tracer studies with compounds like d9-γBB, provides a functional readout of the physiological state of an organism. nih.gov
Integrating d9-γBB tracer data with other omics datasets can reveal complex regulatory networks and genotype-phenotype relationships. researchgate.nete-enm.org For example:
Metabolomics + Genomics (GWAS): By correlating levels of d9-TMAO production with genetic variations across a population, researchers can identify specific genes that influence the metabolic activity of the gut microbiome.
Metabolomics + Transcriptomics (RNA-seq): Changes in the expression of host genes involved in carnitine transport or metabolism can be linked to the metabolic flux data obtained from d9-γBB tracing.
Metabolomics + Metagenomics: Sequencing the gut microbiome of subjects allows for the direct correlation of the abundance of specific bacterial species (e.g., E. fergusonii) with the capacity to produce d9-TMA from d9-γBB.
This multi-omics approach provides a powerful framework for understanding how factors like host genetics and microbiome composition interact to influence metabolic pathways relevant to health and disease. researchgate.netnih.gov
Development of New Research Tools Based on Deuterated Analogs
The use of deuterated analogs like d9-γBB is a cornerstone of modern medicinal chemistry and drug development. nih.gov The "deuterium switch" approach involves replacing hydrogen with deuterium (B1214612) at sites of metabolism on a drug molecule to slow down its breakdown, potentially improving its pharmacokinetic profile. nih.gov
While d9-γBB is primarily a research tool for metabolic tracing, the principles it embodies are driving the development of new therapeutic and diagnostic agents. nih.gov Understanding the precise metabolic fate of γBB using d9-γBB can inform the design of drugs that target the L-carnitine-TMAO pathway. For instance, knowledge of the specific bacterial enzymes that metabolize γBB could lead to the development of inhibitors that selectively block TMA production in the gut.
Furthermore, the successful application of d9-γBB in metabolic studies encourages the synthesis and use of other deuterated compounds to probe different metabolic pathways with high precision.
Challenges and Considerations in Deuterated Isotope Tracer Studies
Despite their utility, the use of deuterated standards like d9-γBB is not without challenges. Researchers must be aware of several potential issues that can affect data accuracy and interpretation.
Key Challenges:
Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes slow down the rate of enzymatic reactions. This "kinetic isotope effect" can alter the metabolic rate of the deuterated tracer compared to its natural counterpart.
Chromatographic Separation: In some LC methods, deuterated compounds can elute slightly earlier than their non-deuterated analogs. nih.gov This can complicate quantification if not properly accounted for.
Deuterium Exchange: There is a risk of deuterium atoms exchanging with hydrogen atoms from the solvent (e.g., water) during sample storage or analysis, which can compromise the integrity of the tracer. researchgate.net Careful selection of the labeling position on the molecule is crucial to minimize this effect.
| Challenge | Description | Mitigation Strategy |
| Kinetic Isotope Effect | Altered reaction rate due to the stronger C-D bond. | Careful study design and comparison with non-deuterated standards. |
| Chromatographic Shift | Deuterated standard may have a slightly different retention time. nih.gov | Use of high-resolution chromatography and integration of both peaks. |
| Back-Exchange | Loss of deuterium label to the surrounding solvent. | Labeling at chemically stable positions; proper sample handling and storage. |
Emerging Research Areas for this compound
The application of d9-γBB is poised to expand into several emerging research areas, driven by growing interest in the gut microbiome and personalized medicine.
Personalized Nutrition and Health: Using d9-γBB as a diagnostic probe to stratify individuals based on their ability to produce TMAO from dietary precursors. This could lead to personalized dietary recommendations for individuals at high risk for cardiovascular disease.
Therapeutic Monitoring: Developing therapeutic strategies that modulate the gut microbiome to reduce TMAO production and using d9-γBB to monitor the effectiveness of these interventions in real-time.
Exploring Non-Canonical Pathways: Investigating whether γBB is involved in other, as-yet-undiscovered metabolic pathways in either the host or the microbiome. The high sensitivity of tracer studies with d9-γBB makes it an ideal tool for such exploratory research. nih.govillinois.edu
Host-Microbe Signaling: Probing the role of γBB and its metabolites as signaling molecules that mediate communication between the gut microbiota and host tissues, potentially influencing inflammation and immune responses.
The continued use of this compound will undoubtedly yield further insights into the complex and dynamic interplay between diet, the microbiome, and human health.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing gamma-butyrobetaine-d9 hydrochloride with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium incorporation at specific positions (e.g., methyl groups). A common approach involves substituting hydrogen with deuterium via catalytic exchange or using deuterated precursors (e.g., D₂O or deuterated alkyl halides). Post-synthesis purification via HPLC or column chromatography is critical to remove non-deuterated impurities. Isotopic purity should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with attention to residual proton signals at deuterated sites .
Q. Which analytical techniques are most reliable for characterizing this compound in metabolic studies?
- Methodological Answer : Use a combination of:
- LC-MS/MS for quantifying isotopic enrichment and metabolic turnover rates.
- ¹H/²H NMR to confirm deuterium placement and stability under physiological conditions.
- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic distribution.
- Stability testing (e.g., pH, temperature) to assess deuterium retention in biological matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models?
- Methodological Answer :
Compare variables : Check for differences in dosage, administration routes (oral vs. intravenous), and analytical methods (e.g., MS sensitivity).
Statistical reconciliation : Apply mixed-effects models to account for inter-study variability.
Deuterium stability : Assess if isotopic loss during metabolism skews results, using tracer studies with parallel non-deuterated controls .
Q. What experimental design principles optimize isotopic tracing studies of this compound in mitochondrial metabolism?
- Methodological Answer :
- Dose-response curves : Establish linear ranges for isotopic incorporation to avoid saturation artifacts.
- Time-course sampling : Collect data at multiple timepoints to capture dynamic turnover rates.
- Control groups : Include non-deuterated gamma-butyrobetaine and vehicle controls to isolate isotope-specific effects.
- Model systems : Prioritize in vitro mitochondrial isolates for mechanistic clarity before advancing to in vivo models .
Q. How should researchers address contradictory findings regarding this compound’s role in gut microbiota metabolism?
- Methodological Answer :
- Methodological audit : Compare culturing conditions (aerobic vs. anaerobic), bacterial strains, and isotopic labeling protocols.
- Meta-analysis : Use tools like PRISMA to systematically evaluate data quality and bias across studies.
- Mechanistic follow-up : Employ RNA-seq or metabolomics to identify microbiota-specific pathways influenced by deuterated compounds .
Q. What strategies enhance the reproducibility of this compound’s effects on carnitine biosynthesis in human cell lines?
- Methodological Answer :
- Standardize cell lines : Use CRISPR-validated models (e.g., HEK293 with stable carnitine palmitoyltransferase expression).
- Batch testing : Pre-screen deuterated compound batches for consistency in isotopic purity.
- Data normalization : Express results relative to housekeeping metabolites (e.g., ATP/ADP ratios) to control for cellular variability .
Methodological and Data Analysis Questions
Q. How can researchers integrate this compound’s isotopic data into broader metabolic flux models?
- Methodological Answer :
- Software tools : Use platforms like INCA (Isotopomer Network Compartmental Analysis) to map deuterium incorporation into metabolic networks.
- Validation : Cross-validate model predictions with experimental data from ¹³C-glucose or ¹⁵N-ammonium chloride tracing.
- Error margins : Report confidence intervals for flux rates derived from isotopic data .
Q. What are the critical pitfalls in interpreting deuterium retention data for this compound in long-term in vivo studies?
- Methodological Answer :
- Isotopic exchange : Monitor non-enzymatic deuterium loss in aqueous environments (e.g., plasma) via control experiments.
- Tissue-specific effects : Compare deuterium retention in target tissues (e.g., liver, muscle) using ex vivo MS imaging.
- Statistical power : Use sample size calculations (e.g., G*Power) to ensure adequate detection of small isotopic effects .
Cross-Disciplinary Research Questions
Q. How can this compound be applied to study cross-talk between mitochondrial beta-oxidation and epigenetic regulation?
- Methodological Answer :
- Integrated assays : Combine isotopic tracing with chromatin immunoprecipitation (ChIP-seq) to link metabolic flux to histone acetylation.
- Knockdown models : Use siRNA targeting carnitine shuttle enzymes to isolate beta-oxidation’s role in epigenetic changes.
- Data triangulation : Correlate deuterium enrichment data with transcriptomic/proteomic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
